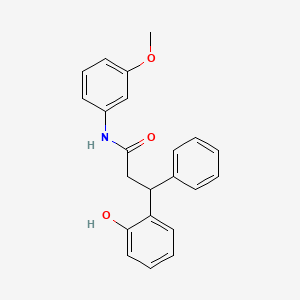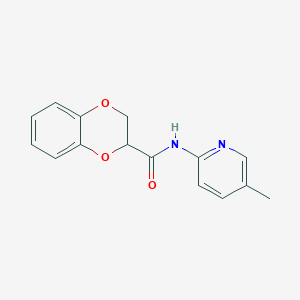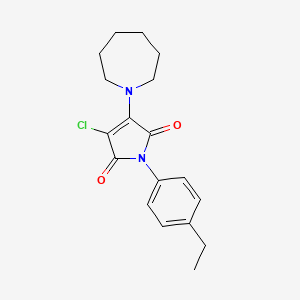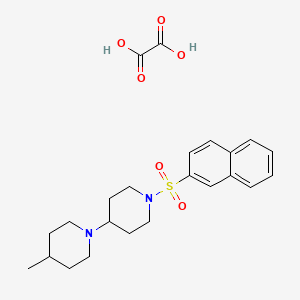![molecular formula C14H8FN3 B3967432 9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)
9-fluoro-6H-indolo[2,3-b]quinoxaline
Overview
Description
9-Fluoro-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound known for its significant pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate into DNA, thereby disrupting vital processes such as DNA replication. This property makes it a promising candidate for various therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole and quinoxaline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
9-Fluoro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
9-Fluoro-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying DNA interactions.
Biology: Its ability to intercalate into DNA makes it useful for studying DNA-protein interactions and the mechanisms of DNA replication and repair.
Mechanism of Action
The primary mechanism by which 9-fluoro-6H-indolo[2,3-b]quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as DNA replication and transcription. The presence of the fluorine atom enhances its binding affinity to DNA, making it a potent intercalator .
Comparison with Similar Compounds
Similar compounds to 9-fluoro-6H-indolo[2,3-b]quinoxaline include:
Ellipticine: Another DNA intercalator with antitumor properties.
Cryptolepine: Known for its antimalarial and anticancer activities.
Pyridocarbazole alkaloids: Such as those derived from the plant Ochrosia elliptica, which also exhibit DNA intercalating properties.
What sets this compound apart is its enhanced DNA binding affinity due to the presence of the fluorine atom and its ability to form stable complexes with DNA, making it a more effective antitumor agent .
Properties
IUPAC Name |
9-fluoro-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJMQJOJKQZONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)F)NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3967359.png)


![(1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3967406.png)


![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![1-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B3967439.png)
![1-methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967446.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)
